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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data for GSK2973980A, a

potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. The information is

intended to facilitate the reproducibility of key experimental findings by presenting available

data alongside that of other notable DGAT1 inhibitors and detailing relevant experimental

methodologies.

Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride

synthesis. Its inhibition is a therapeutic strategy for metabolic disorders such as obesity and

type 2 diabetes. A number of small molecule inhibitors of DGAT1 have been developed and

characterized in preclinical studies. This guide focuses on GSK2973980A and provides a

comparative analysis with other well-characterized DGAT1 inhibitors: PF-04620110, T-863, and

A-922500.

Data Presentation
In Vitro Potency and Selectivity of DGAT1 Inhibitors
The following table summarizes the in vitro potency (IC50) of GSK2973980A and comparator

compounds against DGAT1, and their selectivity over other related enzymes.
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Compound Target IC50 (nM) Selectivity Reference

GSK2973980A Human DGAT1 3

>2900-fold vs.

hDGAT2,

hACAT1,

hACAT2

[1]

Mouse DGAT1 - -

C2C12 cellular

assay
77 - [1]

PF-04620110 Human DGAT1 19
>1000-fold vs.

hDGAT2

HT-29 cellular

assay
8 - [2]

T-863 Human DGAT1 15

No inhibition of

hDGAT2,

hMGAT2/3 at 10

µM

[3]

A-922500 Human DGAT1 7-9

>5800-fold vs.

hDGAT2;

>32,000-fold vs.

hACAT1/2

[4][5][6][7]

Mouse DGAT1 22-24 - [4][5][7]

In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models
The following tables summarize the in vivo effects of the DGAT1 inhibitors in various rodent

models of metabolic disease. Due to the lack of head-to-head studies, the data is presented for

each compound individually.
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Animal Model Dose Effect Reference

Diet-induced obese

mice
Not specified

Reduced body weight

and food intake

Mice (postprandial

lipid excursion)
Not specified

Reduced plasma

triglycerides

Rats (impaired

triglyceride clearance)
Not specified

Reduced plasma

triglycerides

PF-04620110

Animal Model Dose Effect Reference

Rat (lipid challenge) ≥0.1 mg/kg
Reduction of plasma

triglyceride levels
[8][9]

T-863

Animal Model Dose Effect Reference

Diet-induced obese

mice
30 mg/kg (oral)

Weight loss, reduction

in serum and liver

triglycerides, improved

insulin sensitivity

[3][10][11]

Mice (acute lipid

challenge)
Not specified Delayed fat absorption [10]
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Animal Model Dose Effect Reference

Zucker fatty rats
3 mg/kg (oral, 14

days)

Reduced serum

triglycerides and free

fatty acids

[6]

Dyslipidemic hamsters
3 mg/kg (oral, 14

days)

Reduced serum

triglycerides, free fatty

acids, and total

cholesterol

[6][12]

Diet-induced obese

mice
Chronic dosing

Weight loss and

reduced liver

triglycerides

[6][7]

Rodent models

(postprandial

hyperlipidemia)

0.03, 0.3, 3 mg/kg

(oral)

Dose-dependent

attenuation of

postprandial

triglycerides

[7]

Experimental Protocols
DGAT1 Enzymatic Activity Assay (Radiometric)
This protocol is a generalized procedure based on commonly used methods for determining

DGAT1 enzymatic activity.

Objective: To measure the in vitro inhibitory activity of a compound against DGAT1 by

quantifying the formation of radiolabeled triglycerides.

Materials:

Human or mouse DGAT1 enzyme source (e.g., microsomes from cells overexpressing the

enzyme)

[14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA)

1,2-Diacylglycerol (DAG)
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Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

Test compounds dissolved in DMSO

Scintillation fluid

Thin-layer chromatography (TLC) plates

Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)

Procedure:

Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme

source.

Add the test compound at various concentrations (or DMSO for control) to the reaction

mixture and pre-incubate.

Initiate the enzymatic reaction by adding the [14C]-labeled acyl-CoA.

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

Stop the reaction by adding a solution to quench the reaction (e.g.,

isopropanol:heptane:water).

Extract the lipids into an organic phase.

Spot the extracted lipids onto a TLC plate and develop the chromatogram using the

appropriate solvent system to separate the triglycerides from other lipids.

Visualize the lipid spots (e.g., using iodine vapor).

Scrape the triglyceride spot from the TLC plate into a scintillation vial.

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC50

value.
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Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing the target engagement of a DGAT1

inhibitor in a cellular context.

Objective: To determine if a compound binds to and stabilizes DGAT1 in intact cells, confirming

target engagement.

Materials:

Cultured cells expressing DGAT1 (e.g., HepG2)

Cell culture medium

Test compounds dissolved in DMSO

Phosphate-buffered saline (PBS)

Lysis buffer containing protease inhibitors

Equipment for heating cell lysates (e.g., PCR thermocycler)

Equipment for protein quantification (e.g., Western blot apparatus, antibodies against DGAT1

and a loading control)

Procedure:

Seed cells in culture plates and grow to the desired confluency.

Treat the cells with the test compound at various concentrations (or DMSO for control) and

incubate for a specified time to allow for cell penetration and target binding.

Harvest the cells and wash with PBS.

Resuspend the cell pellets in lysis buffer.

Aliquot the cell lysate into separate tubes for each temperature point.
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Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5

minutes) to induce thermal denaturation of proteins.

Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

Carefully collect the supernatant containing the soluble proteins.

Analyze the amount of soluble DGAT1 in the supernatant by Western blotting using a

specific anti-DGAT1 antibody. A loading control protein should also be blotted to ensure

equal protein loading.

Quantify the band intensities and plot the amount of soluble DGAT1 as a function of

temperature for both the compound-treated and control samples. A shift in the melting curve

to a higher temperature in the presence of the compound indicates target stabilization and

engagement.
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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
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Experimental Workflow for In Vitro DGAT1 Inhibition
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Click to download full resolution via product page

Caption: Workflow for determining the IC50 of a DGAT1 inhibitor.

Logical Relationship of CETSA for Target Engagement
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Caption: Logic of the Cellular Thermal Shift Assay (CETSA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12433303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

